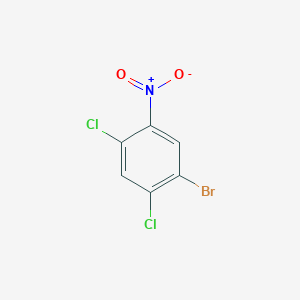

1-Bromo-2,4-dichloro-5-nitrobenzene

Descripción

Significance of Polyhalogenated Nitrobenzenes in Advanced Organic Synthesis

Polyhalogenated nitrobenzenes are crucial building blocks in advanced organic synthesis due to their multifaceted reactivity. The presence of multiple halogen atoms provides several reaction sites for nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of various functional groups. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards such nucleophilic attacks. This makes polyhalogenated nitrobenzenes key precursors in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. chemimpex.com The differential reactivity of various halogens (e.g., fluorine being more readily displaced than chlorine or bromine in nucleophilic aromatic substitution) can be exploited to achieve selective transformations.

Historical Context and Evolution of Aromatic Substitution Reactions Relevant to 1-Bromo-2,4-dichloro-5-nitrobenzene

The synthesis and reactivity of this compound are fundamentally governed by the principles of aromatic substitution reactions, a cornerstone of organic chemistry. The understanding of these reactions has evolved significantly over time.

Electrophilic Aromatic Substitution (EAS): The initial discoveries in the late 19th century by chemists like Henry Armstrong laid the groundwork for understanding how an electrophile could substitute a hydrogen atom on an aromatic ring. rsc.orgic.ac.uk Armstrong's work included early observations of the directing effects of substituents on the benzene (B151609) ring. ic.ac.uk The mechanism, involving the formation of a sigma-complex (also known as a Wheland intermediate), was further elucidated in the mid-20th century. rsc.org This type of reaction is central to the synthesis of the precursor to this compound, which would likely involve the nitration of a di-substituted halobenzene. chemicalbook.com The most widely practiced electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, makes nucleophilic substitution possible. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group (in this case, a halide). The rate of this reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.

Contemporary Research Challenges and Future Directions for this compound

While specific research focusing exclusively on this compound is not abundant in publicly available literature, the broader field of polyhalogenated nitroaromatics faces several contemporary challenges and offers exciting future directions.

One of the primary challenges lies in achieving highly selective and environmentally benign synthetic methods. researchgate.net Researchers are continually seeking to develop catalytic systems that can functionalize specific C-H bonds or selectively replace one halogen over another under milder conditions, reducing waste and improving atom economy. The environmental persistence and potential toxicity of some nitroaromatic compounds also drive research towards developing more sustainable alternatives and efficient remediation strategies. researchgate.net

Future directions likely involve the application of this and similar building blocks in the design of novel functional materials, such as polymers with enhanced thermal stability and specific optical properties. chemimpex.com In medicinal chemistry, the strategic placement of halogen and nitro groups can be used to fine-tune the electronic and steric properties of drug candidates, potentially leading to the discovery of new therapeutic agents. The development of new catalytic methods for the precise amination and cross-coupling reactions of nitrobenzenes is also an active area of research. nih.gov

Physicochemical Properties of this compound

The properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrCl₂NO₂ | nih.gov |

| Molecular Weight | 270.9 g/mol | myskinrecipes.com |

| CAS Number | 65001-80-1 | chemicalbook.com |

| Appearance | Solid (form may vary) | sigmaaldrich.com |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available |

Note: Specific experimental data for the melting point, boiling point, and density of this compound are not consistently reported in the searched literature. The provided data is based on information from chemical suppliers and databases.

Synthesis and Reactivity

Detailed research findings on the specific synthesis and reactions of this compound are limited in publicly accessible sources. However, its synthesis would logically proceed via the nitration of a suitable precursor.

A plausible synthetic route would involve the nitration of 1-bromo-2,4-dichlorobenzene (B72097). This electrophilic aromatic substitution reaction would likely be carried out using a mixture of concentrated nitric acid and sulfuric acid. pbworks.com The directing effects of the existing halogen substituents would influence the position of the incoming nitro group.

The reactivity of this compound is dominated by nucleophilic aromatic substitution. The presence of three electron-withdrawing substituents (one nitro group and two chlorine atoms) makes the benzene ring highly electron-deficient and thus susceptible to attack by nucleophiles. The bromine and chlorine atoms can act as leaving groups, allowing for the introduction of a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity makes it a useful intermediate for the synthesis of more complex, highly substituted aromatic compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGMAWQXVPKKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681498 | |

| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65001-80-1 | |

| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65001-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Bromo 2,4 Dichloro 5 Nitrobenzene

Strategic Precursor Synthesis for 1-Bromo-2,4-dichloro-5-nitrobenzene

The foundation of a successful synthesis for this compound lies in the careful construction of a di- or tri-substituted benzene (B151609) ring that can then be further functionalized. A common and effective precursor for this target molecule is 1-bromo-2,4-dichlorobenzene (B72097). prepchem.comnih.govsigmaaldrich.comuni.luchemicalbook.com

Regioselective Halogenation (Bromination and Chlorination) Techniques

The introduction of halogen atoms onto an aromatic ring must be carefully controlled to achieve the desired substitution pattern. The directing effects of existing substituents play a crucial role in determining the position of subsequent additions. Halogens are ortho-, para-directing groups, but are deactivating towards electrophilic aromatic substitution. ncerthelp.comyoutube.com

The synthesis of the precursor 1-bromo-2,4-dichlorobenzene often starts with a dichlorobenzene isomer. For instance, the bromination of 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene) can be employed. In a typical procedure, m-dichlorobenzene is treated with bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out at room temperature with the dropwise addition of bromine. Following the reaction, the mixture is worked up to isolate the desired 1-bromo-2,4-dichlorobenzene, which can be obtained in high yield. prepchem.com

Alternative halogenating agents and conditions can be used to influence regioselectivity. nih.govnih.govmdpi.com For example, N-halosuccinimides in fluorinated alcohols have been shown to be effective for regioselective halogenation of arenes under mild conditions. nih.gov

Derivatization of Dichlorobenzenes towards Substituted Precursors

The synthesis of polysubstituted benzenes often involves a series of reactions where the order of substituent introduction is critical. libretexts.orglibretexts.org Starting with dichlorobenzene isomers, various transformations can be performed to introduce other functional groups that can then direct subsequent reactions.

For example, the bromination of o-dichlorobenzene can lead to a mixture of products, with 3,4-dichlorobromobenzene being a major component. google.com The reaction conditions, including the catalyst and temperature, can be optimized to favor the desired isomer. The use of reduced iron powder as a catalyst and controlling the temperature during the addition of bromine are key factors. google.com

Electrophilic Aromatic Nitration for Selective Nitro Group Introduction

The final and most critical step in the synthesis of this compound is the introduction of the nitro group via electrophilic aromatic nitration. The existing bromo and chloro substituents on the precursor are deactivating yet ortho-, para-directing. This makes the regioselectivity of the nitration a key challenge.

A common method for the nitration of 1-bromo-2,4-dichlorobenzene involves the use of a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Mechanistic Studies of Nitration Reactions on Polyhalogenated Aromatics

The mechanism of electrophilic aromatic nitration has been extensively studied. nih.govresearchgate.net It is generally accepted to proceed through a two-step addition-elimination mechanism. The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a base (often HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

For polyhalogenated aromatics, the presence of multiple deactivating halogen substituents makes the benzene ring less nucleophilic and thus less reactive towards electrophilic attack. stmarys-ca.edu The directing effects of the halogens must be carefully considered. In 1-bromo-2,4-dichlorobenzene, the positions ortho and para to the bromine and chlorine atoms are potential sites for nitration. The interplay of these directing effects will determine the final position of the nitro group. Recent studies have also explored alternative nitrating agents and the role of catalysts in influencing the reaction mechanism and selectivity. nih.govresearchgate.net

Optimization of Reaction Conditions for Isomer Control and Yield

Controlling the formation of isomers and maximizing the yield of the desired product are paramount in the synthesis of this compound. Key reaction parameters that can be optimized include:

Temperature: Nitration reactions are typically exothermic. Careful temperature control is crucial. Lower temperatures often favor the formation of a specific isomer and can help to prevent over-nitration or side reactions. For instance, the nitration of 1-bromo-2,4-difluorobenzene (B57218) is carried out at 0-20°C. chemicalbook.com

Concentration and Ratio of Acids: The composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) can significantly impact the reaction rate and selectivity. google.comgoogle.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Competitive nitration studies can also provide valuable insights into the relative reactivity of different aromatic compounds and the directing effects of their substituents. spu.edu By carefully manipulating these conditions, chemists can steer the reaction towards the desired this compound isomer.

Multistep Synthetic Routes to this compound

The synthesis of this compound is inherently a multistep process. libretexts.orgyoutube.com A retrosynthetic analysis reveals that the most logical approach involves the sequential introduction of the substituents onto the benzene ring.

A plausible synthetic route would be:

Chlorination of Benzene: Introduction of the first chlorine atom.

Second Chlorination: Introduction of the second chlorine atom to yield a dichlorobenzene isomer, likely 1,3-dichlorobenzene.

Bromination: Introduction of the bromine atom to form 1-bromo-2,4-dichlorobenzene. prepchem.com

Nitration: The final step to introduce the nitro group at the 5-position.

The order of these steps is crucial. For example, performing the nitration at an earlier stage could significantly deactivate the ring, making subsequent halogenations more difficult. libretexts.orglibretexts.org Each step requires careful selection of reagents and reaction conditions to ensure high yield and the correct regiochemistry.

Sequential Halogenation and Nitration Approaches

The most common and industrially viable route to this compound involves a multi-step process starting from a dichlorinated benzene derivative. A logical and frequently employed pathway begins with 1,3-dichlorobenzene (m-dichlorobenzene).

Step 1: Bromination of m-Dichlorobenzene

The initial step is the bromination of m-dichlorobenzene. In this electrophilic aromatic substitution reaction, the two chlorine atoms on the benzene ring are deactivating and direct incoming electrophiles primarily to the ortho and para positions. However, due to steric hindrance between the two chlorine atoms, substitution at the C2 position is disfavored. The primary positions for electrophilic attack are C4 and C6 (both para to one chlorine and ortho to the other) and to a lesser extent, C5 (meta to both). The bromination, typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), yields 1-bromo-2,4-dichlorobenzene as the major product. prepchem.comgoogle.com A detailed procedure involves the dropwise addition of bromine to a mixture of m-dichlorobenzene and ferric chloride at room temperature, followed by neutralization and extraction. prepchem.com

Directing Effects in the Bromination of m-Dichlorobenzene

| Substituent | Directing Effect | Position of Bromination |

| Chlorine at C1 | Ortho, Para-directing | C2, C4, C6 |

| Chlorine at C3 | Ortho, Para-directing | C2, C4, C6 |

The combination of these directing effects, along with steric considerations, favors the formation of the 2,4-disubstituted product.

Step 2: Nitration of 1-Bromo-2,4-dichlorobenzene

The subsequent and final step is the nitration of the 1-bromo-2,4-dichlorobenzene intermediate. This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this nitration is governed by the directing effects of the existing substituents: the two chlorine atoms and the bromine atom. All three halogen substituents are ortho, para-directing, but also deactivating. savemyexams.comorganicchemistrytutor.comyoutube.comlibretexts.org The potential positions for nitration are C3, C5, and C6.

Directing Effects in the Nitration of 1-Bromo-2,4-dichlorobenzene

| Substituent | Directing Effect |

| Bromine at C1 | Ortho, Para-directing |

| Chlorine at C2 | Ortho, Para-directing |

| Chlorine at C4 | Ortho, Para-directing |

Analysis of the directing effects indicates that the C5 position is sterically the most accessible and is meta to the bromine at C1 and ortho to the chlorine at C4. The combined directing influence of the halogens, despite their deactivating nature, leads to the introduction of the nitro group at the C5 position, yielding the target molecule, this compound. The reaction conditions, particularly temperature, must be carefully controlled to prevent the formation of dinitro byproducts. pbworks.com A similar nitration of 1-bromo-2,4-dichlorobenzene has been reported to yield 2-bromo-1,5-dichloro-3-nitrobenzene (B2651309) with high efficiency at 0°C, highlighting the sensitivity of the reaction to the precise substitution pattern of the starting material.

Alternative Cyclization and Ring-Forming Strategies

While sequential substitution of a pre-existing benzene ring is the standard approach, alternative strategies involving the construction of the aromatic ring itself are a subject of research in organic synthesis. These cyclization and ring-forming reactions can offer access to complex substitution patterns that may be difficult to achieve through traditional methods.

One such approach involves the cyclization of nitro-substituted building blocks with various nucleophiles to create nitro-substituted carbo- and heterocycles. uni-rostock.de For instance, three-component ring transformations have been developed for the synthesis of nitroaromatic compounds. In one example, dinitropyridone reacts with a ketone and a nitrogen source, such as ammonium (B1175870) acetate, to produce nitroanilines. mdpi.com While not a direct synthesis of this compound, this methodology demonstrates the principle of constructing a nitro-substituted benzene ring from acyclic or heterocyclic precursors.

Another strategy involves the reductive cyclization of nitro compounds. For example, suitably substituted nitroarenes can undergo catalytic reductive carbonylation to form a variety of nitrogen-containing heterocycles. unimi.it While these examples primarily lead to heterocyclic systems, the underlying principle of using a nitro-functionalized precursor to drive ring formation could conceptually be adapted to synthesize specific carbocyclic aromatic compounds.

Advanced Synthetic Methodologies

Ongoing research in chemical synthesis focuses on developing more efficient, selective, and environmentally benign methods. These advanced methodologies are applicable to the synthesis of halonitrobenzenes and offer potential improvements over classical approaches.

Catalytic Approaches in the Synthesis of Halonitrobenzenes

The use of catalysts is fundamental to many of the synthetic steps involved in producing this compound. Advanced catalytic systems aim to improve reaction rates, selectivity, and reduce waste.

For the nitration step, while mixed acid is conventional, other catalytic systems have been explored. Zeolites and sulfated metal oxides have shown promise as solid acid catalysts for nitration reactions, offering advantages in terms of catalyst recovery and reuse. numberanalytics.com

In the realm of halogenation, Lewis acids like FeCl₃ are standard. However, research into more selective and recyclable catalysts is ongoing. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the site-selective functionalization of polyhalogenated arenes. nih.govresearchgate.net This approach could potentially be used to introduce the bromo or chloro substituents with high precision, although it represents a more complex and costly route for this specific target molecule compared to direct halogenation. The selective catalytic hydrogenation of halogenated nitroaromatics is another area of interest, focusing on the reduction of the nitro group without affecting the halogen substituents. ccspublishing.org.cn

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, these principles can be applied to various aspects of the synthesis.

Alternative Nitrating Agents: The use of concentrated sulfuric and nitric acids poses significant environmental and safety hazards. Research has focused on alternative nitrating agents that are more environmentally friendly. numberanalytics.comwikipedia.orgquora.comorganic-chemistry.org Examples include:

N-Nitropyrazole: A versatile and powerful nitrating reagent that can achieve controllable aromatic mononitration and dinitration. acs.org

Dinitrogen Pentoxide (N₂O₅): A potent nitrating agent that can be used in more stoichiometric amounts, reducing acid waste. numberanalytics.com

Urea Nitrate (B79036): A milder and safer alternative to concentrated nitric acid.

Alternative Reaction Conditions:

Photocatalysis: The use of light to drive chemical reactions can offer a greener alternative to traditional heating methods. Photocatalytic synthesis employing nitroaromatic compounds has been explored for the creation of various organic molecules. nih.gov

Electrochemical Synthesis: Electrochemical methods can provide a catalyst- and oxidant-free route for the synthesis of organic compounds, with electrons acting as the "reagent." A convergent paired electrochemical synthesis of sulfonamides from nitro compounds has been demonstrated, showcasing the potential of this technology for creating complex molecules in a greener fashion. nih.gov

Solvent-Free and Mechanochemical Reactions: Conducting reactions without solvents or by using mechanical force (mechanochemistry) can significantly reduce waste and energy consumption. nih.gov

The application of these green chemistry principles to the industrial production of this compound could lead to more sustainable manufacturing processes.

Mechanistic Investigations of 1 Bromo 2,4 Dichloro 5 Nitrobenzene Reactivity

Electrophilic Aromatic Substitution (EAS) on the 1-Bromo-2,4-dichloro-5-nitrobenzene Scaffold

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of multiple deactivating groups on the this compound ring significantly diminishes its nucleophilicity, making EAS reactions challenging.

Quantitative Analysis of Substituent Directing Effects

The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. pressbooks.pub In this compound, all four substituents are deactivating. pressbooks.publibretexts.org The nitro group is a strong deactivating group and a meta-director. pressbooks.pubnih.gov Halogens (bromo and chloro) are also deactivating but are ortho-, para-directors. pressbooks.publibretexts.org

The cumulative effect of these substituents makes the remaining hydrogen atom on the ring (at position 6) the only feasible site for electrophilic attack. The strong meta-directing influence of the nitro group, combined with the ortho-directing effects of the C2-chloro and C4-chloro substituents, and the para-directing effect of the C1-bromo substituent, all converge to direct an incoming electrophile to the C6 position. youtube.com

Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | 1 | Deactivating (Inductive), Weakly Deactivating (Resonance) | Ortho, Para |

| -Cl | 2 | Deactivating (Inductive), Weakly Deactivating (Resonance) | Ortho, Para |

| -Cl | 4 | Deactivating (Inductive), Weakly Deactivating (Resonance) | Ortho, Para |

Kinetics and Thermodynamics of Electrophilic Attack

The kinetics of EAS reactions are highly dependent on the stability of the carbocation intermediate, often referred to as the arenium or sigma complex. masterorganicchemistry.comlibretexts.orglibretexts.orgmsu.edu The formation of this intermediate is the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.orgmsu.edumasterorganicchemistry.com For this compound, the presence of four electron-withdrawing groups significantly destabilizes the positively charged sigma complex, leading to a high activation energy and consequently, a very slow reaction rate. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

In contrast to its inertness towards electrophiles, the this compound scaffold is highly activated for nucleophilic aromatic substitution (SNAr). This is a direct consequence of the powerful electron-withdrawing nature of the nitro group. wikipedia.orgnumberanalytics.com

Role of the Nitro Group as an Activating Group in SNAr

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov The first and often rate-determining step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com

The nitro group plays a crucial role in activating the ring for nucleophilic attack. numberanalytics.com Its strong electron-withdrawing resonance and inductive effects delocalize and stabilize the negative charge of the Meisenheimer complex. libretexts.orgstackexchange.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group. libretexts.orgstackexchange.com In this compound, the nitro group is ortho to the C4-chloro and para to the C1-bromo and C2-chloro positions, thereby strongly activating these sites for nucleophilic attack.

Comparative Reactivity of Bromine and Chlorine as Leaving Groups

In SNAr reactions, the leaving group ability of halogens often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. rsc.org

However, in some SNAr reactions, particularly those involving "soft" nucleophiles, the bond strength of the carbon-halogen bond can become more significant, and the leaving group ability may trend closer to that seen in SN2 reactions (I > Br > Cl > F). quora.comreddit.com For this compound, the relative reactivity of the bromo and chloro leaving groups would depend on the specific nucleophile and reaction conditions. Generally, for many common nucleophiles, the chloro groups would be expected to be more readily displaced than the bromo group due to the higher electronegativity of chlorine.

General Reactivity Order of Halogen Leaving Groups

| Reaction Type | Reactivity Order | Rationale |

|---|---|---|

| SNAr | F > Cl ≈ Br > I | Rate-determining step is nucleophilic attack, favored by more electronegative halogens. wikipedia.org |

| SN2 | I > Br > Cl > F | Rate-determining step involves C-X bond cleavage, favored by weaker C-X bonds. quora.combrainly.com |

Regioselectivity of Nucleophilic Attack and Meisenheimer Complex Stability

The regioselectivity of nucleophilic attack on this compound is determined by the stability of the resulting Meisenheimer complex. stackexchange.com Nucleophilic attack can potentially occur at C1, C2, or C4, leading to the displacement of a bromo or chloro group.

Attack at C2 or C4: Attack at these positions places the negative charge of the Meisenheimer complex ortho to the activating nitro group. This allows for direct resonance delocalization of the negative charge onto the nitro group, leading to a highly stabilized intermediate. libretexts.orgstackexchange.com

Attack at C1: Attack at this position places the negative charge meta to the nitro group. While the inductive effect of the nitro group still provides some stabilization, direct resonance delocalization is not possible. stackexchange.com

Therefore, nucleophilic attack is strongly favored at the C2 and C4 positions due to the superior stability of the corresponding Meisenheimer complexes. The choice between C2 and C4 would be influenced by steric factors and the specific nature of the attacking nucleophile.

Influence of Nucleophile Characteristics and Solvent Polarity on SNAr

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the nature of the attacking nucleophile and the polarity of the solvent medium. The presence of three electron-withdrawing groups (one nitro and two chloro) strongly activates the benzene ring towards nucleophilic attack. The positions of these groups dictate that the substitution will preferentially occur at the carbon atom bearing the bromine atom, as it is activated by the ortho- and para-directing nitro group.

The characteristics of the nucleophile, such as its strength, steric bulk, and polarizability, play a crucial role in the reaction kinetics. Stronger nucleophiles generally lead to faster reaction rates. For instance, soft nucleophiles like thiolates are expected to react more readily than harder nucleophiles like alkoxides, a trend commonly observed in SNAr reactions. The polarizability of the nucleophile also becomes important in stabilizing the transition state.

Solvent polarity is another critical factor governing the SNAr pathway. The reaction proceeds through a polar, negatively charged intermediate known as the Meisenheimer complex. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are particularly effective at solvating this charged intermediate, thereby stabilizing it and accelerating the reaction rate. In contrast, nonpolar solvents would destabilize the Meisenheimer complex, leading to significantly slower reaction rates. Protic solvents can also be used, but their ability to solvate the nucleophile through hydrogen bonding might reduce its nucleophilicity, thus affecting the reaction rate.

The interplay between the nucleophile and the solvent is therefore a key consideration in designing synthetic routes involving the SNAr of this compound.

Reduction and Oxidation Reactions of this compound

The selective reduction of the nitro group in this compound to an amine is a synthetically valuable transformation, as the resulting amino group can serve as a precursor for a wide range of derivatives. jsynthchem.com Several methods are available for the chemoselective reduction of aromatic nitro compounds, even in the presence of other reducible functional groups like halogens. jsynthchem.comjsynthchem.com

One classic method is the Zinin reduction, which utilizes reagents like sodium sulfide (B99878) (Na₂S) or its hydrates. stackexchange.com This method is known for its ability to selectively reduce one nitro group in polynitroarenes. stackexchange.com For this compound, this would yield 5-bromo-2,4-dichloroaniline. The general principle in such reductions is that the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Another effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.comjsynthchem.com While NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group, the addition of a catalyst enhances its reducing power, allowing for the conversion of the nitro group to an amine under milder conditions. jsynthchem.comjsynthchem.com This method is often preferred due to its efficiency and selectivity. jsynthchem.comjsynthchem.com

The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions, such as the reduction of the chloro or bromo substituents.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features | Potential Advantages |

| Sodium Sulfide (Zinin Reduction) | Classic method for selective reduction of nitroarenes. | Cost-effective, well-established. |

| NaBH₄ / Ni(PPh₃)₄ | Catalytic system with enhanced reducing power. | High efficiency, mild reaction conditions. |

Cross-Coupling Reactions Involving this compound (e.g., Heck, Suzuki, Stille)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The presence of a bromine atom, which is a good leaving group in such reactions, allows for selective functionalization.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide, can be employed to introduce a new carbon substituent at the position of the bromine atom. Similarly, the Stille coupling utilizes an organotin reagent for the same purpose. ambeed.com In both cases, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions would generally ensure selective substitution at the bromo position.

The Heck reaction , which couples the aryl halide with an alkene, is another viable transformation. The general reactivity trend for aryl halides in the Heck reaction is I > Br > Cl, further supporting the selective reaction at the C-Br bond of this compound.

These cross-coupling reactions provide a versatile platform for the synthesis of a wide array of derivatives from this compound, enabling the introduction of alkyl, alkenyl, aryl, and other organic moieties.

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂ or PdCl₂ with a phosphine (B1218219) ligand |

| Suzuki | Organoboron reagent | C-C (alkyl, aryl, etc.) | Pd(PPh₃)₄ or other Pd(0) complexes |

| Stille | Organotin reagent | C-C (alkyl, aryl, etc.) | Pd(PPh₃)₄ or other Pd(0) complexes |

Radical Reactions and Photochemical Transformations

Detailed studies on the radical reactions and photochemical transformations specifically involving this compound are not extensively covered in the available scientific literature. While some chemical suppliers may list "photochemistry" as a general capability, specific research findings on the photochemical behavior of this compound, such as its stability to UV light or its participation in photo-induced reactions, are not well-documented. eoscmo.com Similarly, information on its reactivity in radical-mediated processes is scarce.

Structural Elucidation and Spectroscopic Characterization Methodologies for 1 Bromo 2,4 Dichloro 5 Nitrobenzene

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Fundamental Vibrational Frequencies and Modes

The vibrational spectrum of 1-Bromo-2,4-dichloro-5-nitrobenzene is expected to be complex due to its low symmetry. The molecule belongs to the C1 point group, meaning all its 30 fundamental vibrational modes are both infrared and Raman active. The assignment of these modes to specific molecular motions is typically achieved through a combination of experimental data and computational methods, such as Density Functional Theory (DFT).

Key vibrational modes anticipated for this compound include:

C-H vibrations: The two adjacent aromatic C-H bonds will give rise to stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. In-plane and out-of-plane bending vibrations are expected at lower frequencies.

NO₂ vibrations: The nitro group exhibits characteristic strong asymmetric and symmetric stretching vibrations, generally found in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. Bending and rocking modes of the nitro group appear at lower wavenumbers.

C-C stretching: The aromatic ring C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

C-Cl and C-Br stretching: The carbon-chlorine stretching vibrations for dichlorobenzenes typically appear in the 1150-1050 cm⁻¹ range, while the carbon-bromine stretching vibration is expected at a lower frequency, generally between 650 and 500 cm⁻¹.

Ring deformation modes: Various in-plane and out-of-plane bending modes of the benzene (B151609) ring will populate the lower frequency region of the spectrum.

A hypothetical data table for the principal vibrational modes is presented below, based on characteristic frequency ranges for similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (FT-Raman) |

| Aromatic C-H Stretching | 3100 - 3000 | 3100 - 3000 |

| NO₂ Asymmetric Stretching | 1570 - 1500 (Strong) | 1570 - 1500 (Weak) |

| NO₂ Symmetric Stretching | 1370 - 1320 (Strong) | 1370 - 1320 (Medium) |

| Aromatic C-C Stretching | 1600 - 1400 (Medium to Weak) | 1600 - 1400 (Strong) |

| C-Cl Stretching | 1150 - 1050 (Medium) | 1150 - 1050 (Medium) |

| C-Br Stretching | 650 - 500 (Medium) | 650 - 500 (Strong) |

| Aromatic C-H Out-of-plane Bending | 900 - 675 (Strong) | 900 - 675 (Weak) |

Conformational Analysis via Vibrational Spectra

For this compound, the primary conformational flexibility arises from the rotation of the nitro group relative to the plane of the benzene ring. While the bulky halogen substituents may impose some steric hindrance, the degree of this rotation can be investigated using vibrational spectroscopy. Theoretical calculations can predict the vibrational frequencies for different conformers (e.g., planar vs. non-planar orientation of the NO₂ group). By comparing the calculated spectra with the experimental FT-IR and FT-Raman data, the most stable conformation in the solid state or in solution can be inferred. Changes in the position or intensity of certain bands, particularly those associated with the nitro group or the C-N bond, can be indicative of conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts of these protons will be influenced by the electronic effects of the surrounding substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift (higher ppm) for nearby protons. The halogens also have an electron-withdrawing inductive effect but can have an electron-donating resonance effect. The proton at the C3 position is expected to be a doublet, split by the adjacent proton at C6. Similarly, the proton at the C6 position will appear as a doublet, split by the proton at C3. The coupling constant (J-value) between these two protons would be in the typical range for ortho-coupled aromatic protons (7-10 Hz).

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments. The chemical shifts will be significantly affected by the attached substituents. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded and appear at a high chemical shift. The carbons bonded to the halogens (C1, C2, and C4) will also be deshielded. The carbons bearing hydrogen atoms (C3 and C6) will appear at relatively lower chemical shifts.

A hypothetical data table for the predicted NMR data is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~120 - 130 |

| C2 | - | ~130 - 140 |

| C3 | ~7.8 - 8.2 (d) | ~125 - 135 |

| C4 | - | ~135 - 145 |

| C5 | - | ~145 - 155 |

| C6 | ~7.5 - 7.9 (d) | ~120 - 130 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the protons on C3 and C6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal at a certain chemical shift to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the proton at C3 would show correlations to C1, C2, C4, and C5, while the proton at C6 would show correlations to C1, C2, C4, and C5. These correlation patterns would solidify the assignment of all carbon atoms in the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to exhibit absorption bands characteristic of a substituted nitrobenzene (B124822).

Typically, nitrobenzene and its derivatives show two main absorption bands:

A strong absorption band at shorter wavelengths (around 250-280 nm), which is attributed to a π → π* transition within the benzene ring, influenced by the substituents.

A weaker absorption band at longer wavelengths (around 300-350 nm), corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group.

The exact position and intensity of these bands will be modulated by the combined electronic effects of the bromo and chloro substituents.

Elucidation of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, is dictated by the chromophores present within the molecule. The nitrobenzene moiety is the primary chromophore, responsible for characteristic electronic transitions. The presence of halogen substituents (bromo and chloro groups) acts as auxochromes, which can modify the absorption characteristics of the main chromophore.

The expected electronic transitions would involve the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital or HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital or LUMO). For nitroaromatic compounds, these transitions are typically of the n → π* and π → π* type. The n → π* transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the aromatic ring. The π → π* transitions involve the excitation of electrons within the π-electron system of the benzene ring. The presence of multiple halogens and a nitro group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzene due to the interplay of their electronic effects on the energy levels of the molecular orbitals.

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This effect provides valuable information about the change in the dipole moment of a molecule upon electronic excitation. For a compound like this compound, which possesses a significant ground-state dipole moment due to the electronegative substituents, its UV-Vis spectrum is expected to exhibit solvatochromism.

In polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will be stabilized to a greater extent, leading to a red shift (positive solvatochromism) in the absorption maximum. Conversely, if the ground state is more polar than the excited state, a blue shift (negative solvatochromism) would be observed. By systematically measuring the UV-Vis spectra in a range of solvents with varying polarities, one can construct a Lippert-Mataga plot or other similar correlations to quantify the solvatochromic behavior and estimate the change in dipole moment upon excitation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful and indispensable technique for the unambiguous confirmation of the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound, with a chemical formula of C₆H₂BrCl₂NO₂, HRMS would be used to determine its exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which can be simulated and compared with the experimental data to further confirm the identity of the compound. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus providing definitive evidence for the molecular formula.

Table 1: Theoretical Isotopic Distribution for [M]⁺ of this compound (C₆H₂BrCl₂NO₂) *

| m/z (Da) | Relative Abundance (%) |

| 268.8621 | 75.7 |

| 270.8592 | 100.0 |

| 272.8562 | 48.9 |

| 274.8533 | 10.5 |

| This is a theoretical prediction. Actual experimental data would be required for confirmation. |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is governed by a complex balance of intermolecular forces. In halogenated nitrobenzenes, a variety of non-covalent interactions are expected to play a crucial role in the crystal packing. These can include:

Halogen bonding: Interactions involving the electrophilic region on the bromine or chlorine atoms and a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro group.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···Cl/Br hydrogen bonds: Weak hydrogen bonds between hydrogen atoms and the electronegative oxygen, chlorine, or bromine atoms.

Dipole-dipole interactions: Arising from the significant molecular dipole moment.

The analysis of the crystal structure would reveal the dominant interactions that dictate the supramolecular assembly. The study of intermolecular interactions in similar compounds suggests that halogen bonds and C-H···O interactions are often significant in directing the crystal packing of halogenated nitroaromatics. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the bond lengths and angles obtained from X-ray crystallography provides insights into the electronic effects of the substituents on the benzene ring. For instance, the C-N bond length can indicate the degree of conjugation of the nitro group with the aromatic ring. The bond angles within the benzene ring can be distorted from the ideal 120° due to the steric and electronic influence of the bulky and electronegative substituents.

The dihedral angle between the plane of the nitro group and the plane of the benzene ring is a particularly important parameter. Steric hindrance from the adjacent chlorine atom may cause the nitro group to twist out of the plane of the ring, which would affect the degree of π-conjugation and, consequently, the electronic properties of the molecule.

Table 2: Representative Bond Lengths and Angles for Substituted Nitrobenzenes (Illustrative Data) *

| Parameter | Expected Range (Å or °) |

| C-C (aromatic) | 1.37 - 1.41 |

| C-N | 1.45 - 1.50 |

| N-O | 1.21 - 1.25 |

| C-Cl | 1.72 - 1.76 |

| C-Br | 1.88 - 1.92 |

| C-C-C (ring angle) | 118 - 122 |

| O-N-O | 123 - 127 |

| C-N-O | 116 - 119 |

| These are typical ranges and the actual values for this compound would need to be determined experimentally. |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

For a molecule like this compound, with its potential for various competing intermolecular interactions, the existence of polymorphs is plausible. Polymorphism can often be discovered by crystallizing the compound from different solvents or under different conditions (e.g., temperature, pressure). The identification and characterization of different polymorphs are crucial for a complete understanding of the solid-state behavior of the compound. Studies on other halogenated nitrobenzenes have revealed the existence of polymorphism, highlighting the subtle interplay of intermolecular forces in determining the crystal structure.

Theoretical and Computational Chemistry Studies of 1 Bromo 2,4 Dichloro 5 Nitrobenzene

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Geometry Optimization and Molecular Conformation

No published studies containing data on the optimized geometry and molecular conformation of 1-Bromo-2,4-dichloro-5-nitrobenzene using DFT or Hartree-Fock methods were found.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

There is no available research detailing the theoretical prediction of vibrational frequencies or NMR chemical shifts for this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and thus the HOMO-LUMO gap, for this compound are not available in the current literature.

Visualization of Electron Density Distribution in Orbitals

No studies containing visualizations of the electron density distribution in the frontier molecular orbitals of this compound have been published.

Molecular Electrostatic Potential (MEP) Mapping

No literature containing Molecular Electrostatic Potential (MEP) maps for this compound could be located.

Identification of Electrophilic and Nucleophilic Sites on the Molecule

The reactivity of an aromatic compound is largely dictated by the distribution of electron density across the molecule. Computational chemistry provides powerful tools to visualize and quantify this distribution, thereby identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. One of the most common tools for this purpose is the calculation of the Molecular Electrostatic Potential (MEP) map.

The MEP map for this compound would illustrate the charge distribution from a total electron density perspective. In general, for nitroaromatic compounds, the following characteristics are observed:

Electrophilic Sites : Regions with a negative electrostatic potential (typically colored red or yellow on an MEP map) are rich in electrons and are thus susceptible to attack by electrophiles. In this compound, these sites are expected to be concentrated around the oxygen atoms of the nitro group.

Nucleophilic Sites : Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and are targets for nucleophiles. Due to the strong electron-withdrawing nature of the nitro group and the halogens (chlorine and bromine), the aromatic ring is significantly electron-deficient. The carbon atoms attached to or in ortho/para positions to the nitro group are expected to be the most electron-poor and therefore the primary sites for nucleophilic attack. nih.gov The carbon atom bonded to the bromine, and the carbons bonded to the chlorine atoms, are all activated towards nucleophilic aromatic substitution (SNAr).

Orbital-based descriptors, such as the frontier molecular orbitals (HOMO and LUMO), also provide critical information. The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the aromatic ring and the nitro group, indicating that the molecule can accept electrons in this region, making it susceptible to nucleophilic attack. Conversely, the Highest Occupied Molecular Orbital (HOMO) indicates regions from which electrons are most easily donated. For a highly substituted and electron-poor system like this, the HOMO is likely associated with the halogen atoms' lone pairs or the less activated parts of the benzene (B151609) ring. The orbital-weighted dual descriptor is another advanced tool that can precisely pinpoint the susceptibility towards electrophilic or nucleophilic attack, with positive values indicating sites for nucleophilic attack and negative values for electrophilic attack. nih.gov

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site Type | Predicted Location on Molecule | Rationale |

| Nucleophilic Attack | Carbon atoms of the benzene ring, particularly C1 (bonded to Br), C2, and C4 (bonded to Cl). | Strong electron-withdrawing effects of the nitro group and halogens create significant positive partial charges on the ring carbons. |

| Electrophilic Attack | Oxygen atoms of the nitro group. | High electron density due to the electronegativity of oxygen and the nature of the nitro functional group. |

Insights into Intermolecular Interaction Preferences

The substituents on the benzene ring of this compound govern its intermolecular interaction preferences. These non-covalent interactions are crucial in determining the solid-state structure (crystal packing) and physical properties of the compound. Computational studies on similar nitrobenzene (B124822) derivatives reveal that dispersion and electrostatic interactions are dominant forces. nih.gov

For this compound, several types of intermolecular interactions can be predicted:

π-π Stacking : The electron-deficient aromatic ring can engage in π-π stacking interactions with other aromatic systems. The preferred orientation is often a slipped-parallel arrangement, which maximizes dispersion forces while minimizing electrostatic repulsion. nih.gov

Halogen Bonding : The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases (electron donors). The positive region on the outermost surface of the halogen atom (the σ-hole) can form a directional interaction with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of a nitro group.

Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. chemrxiv.org For nitrobenzene derivatives, dispersion forces are often found to be a significant, if not the dominant, stabilizing contribution, even in the presence of a highly polar nitro group. nih.gov

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Properties and Reactivity

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

Development of Molecular Descriptors from Quantum Chemical Calculations

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. Quantum chemical calculations are a powerful source for generating these descriptors, as they can quantify various electronic and geometric properties. oup.com For a molecule like this compound, relevant descriptors would include:

Electronic Descriptors :

ELUMO and EHOMO : The energies of the lowest unoccupied and highest occupied molecular orbitals. ELUMO is often correlated with a compound's ability to accept electrons and is a key descriptor in models of toxicity for nitroaromatic compounds. nih.gov

Partial Atomic Charges : The calculated charge on each atom, which can indicate reactive sites.

Electrophilicity and Nucleophilicity Indices : Parameters derived from conceptual DFT that quantify the molecule's reactivity. nih.gov

Geometric/Steric Descriptors :

Molecular Surface Area and Volume : Describe the size and shape of the molecule.

Ovality : A measure of how spherical the molecule is.

Thermodynamic Descriptors :

Free Energy of Solvation (ΔGsolv) : The energy change when a molecule is transferred from the gas phase to a solvent, often used to model hydrophobicity. oup.com

These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model (e.g., using multiple linear regression or machine learning) that predicts a specific activity, such as reaction rate or toxicity. mdpi.comosti.gov

Predictive Models for Chemical Reactivity and Transformations

Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound. By calculating various molecular properties and modeling reaction pathways, it is possible to forecast how this compound will behave in different chemical environments, particularly in reactions such as nucleophilic and electrophilic aromatic substitution. These predictive models are crucial for understanding the compound's potential transformations and for designing synthetic routes.

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents: one nitro group (NO₂), two chlorine atoms (Cl), and one bromine atom (Br) attached to the benzene ring. The nitro group is a very strong electron-withdrawing group, acting through both resonance and inductive effects. The halogen atoms are also electron-withdrawing through their inductive effect, although they can have a weak electron-donating resonance effect. The combined influence of these substituents creates a highly electron-deficient aromatic ring, which is a key determinant of its reactivity.

Predicting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Predictive models for SNAr reactions focus on identifying the most likely sites for nucleophilic attack. This is typically achieved by analyzing the distribution of electron density and the stability of the intermediates formed during the reaction.

Molecular Electrostatic Potential (MEP) Maps: A common computational tool for predicting reactivity is the molecular electrostatic potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of the molecule. Regions with a positive potential (typically colored blue) indicate electron-poor areas that are attractive to nucleophiles, while regions with a negative potential (colored red) are electron-rich and susceptible to electrophilic attack.

For this compound, the strong electron-withdrawing effect of the nitro group, along with the inductive withdrawal of the halogens, creates significant positive potential on the aromatic ring, particularly at the carbon atoms ortho and para to the nitro group. Computational models predict that the most electrophilic sites on the ring are the carbon atoms bearing the halogen substituents, making them the primary targets for nucleophilic attack. The carbon atom at position 2 (between the bromine and nitro group) and position 4 (between the two chlorine atoms) are predicted to be highly activated towards SNAr.

Frontier Molecular Orbital (FMO) Theory: Frontier Molecular Orbital theory is another powerful predictive tool. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy and shape of the LUMO of this compound can indicate the most favorable sites for nucleophilic attack. The LUMO is expected to have large lobes on the carbon atoms of the aromatic ring, particularly those positioned ortho and para to the strongly deactivating nitro group. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Compound (1,2,3-Trichloro-4-nitrobenzene)

| Property | Value |

|---|---|

| HOMO Energy | -8.15 eV |

| LUMO Energy | -3.78 eV |

| HOMO-LUMO Gap | 4.37 eV |

| Dipole Moment | 3.54 Debye |

Source: Data extrapolated from studies on similar polychlorinated nitroaromatic compounds.

The relatively low LUMO energy is indicative of a molecule that is a good electron acceptor, and therefore reactive towards nucleophiles. The HOMO-LUMO gap is a measure of the molecule's stability; a smaller gap suggests higher reactivity.

Reaction Pathway Modeling: Computational models can also be used to simulate the entire reaction pathway of a nucleophilic substitution reaction. This involves calculating the energies of the reactants, the intermediate Meisenheimer complex (σ-adduct), the transition states, and the products. The Meisenheimer complex is a key intermediate in SNAr reactions, and its stability is a crucial factor in determining the reaction rate. The substituents on the ring, particularly the nitro group, are very effective at stabilizing the negative charge of this intermediate through resonance.

Predictive models suggest that nucleophilic attack can lead to the displacement of one of the chlorine atoms or the bromine atom. The relative reactivity of the different halogens as leaving groups depends on a combination of factors, including the strength of the carbon-halogen bond and the ability of the halogen to stabilize the negative charge as it departs. Generally, the ease of displacement follows the trend I > Br > Cl > F. However, the position of the halogen on the ring and the specific reaction conditions also play a significant role. Computational studies on similar compounds have shown that the addition of a nucleophile to the aromatic ring is often the rate-limiting step of the reaction. globalresearchonline.net

Predicting Electrophilic Aromatic Substitution (SEAr)

The strong deactivating nature of the nitro and halogen substituents makes this compound highly unreactive towards electrophilic aromatic substitution (SEAr). The electron-withdrawing groups reduce the electron density of the benzene ring, making it a poor nucleophile to attack an incoming electrophile.

Predictive models based on the electronic properties of the molecule would show a deactivated ring system. The MEP map would show a lack of significant electron-rich (negative potential) areas on the ring that are necessary to attract an electrophile. Furthermore, any attempt to model the reaction pathway for an SEAr reaction would likely show a very high activation energy for the formation of the cationic intermediate (the arenium ion or σ-complex). The electron-withdrawing substituents would strongly destabilize this positively charged intermediate, making the reaction energetically unfavorable.

If an electrophilic substitution were to occur under very harsh conditions, the directing effects of the existing substituents would predict the position of the incoming electrophile. The nitro group is a strong meta-director, while the halogens are ortho-, para-directors. In this highly substituted ring, the position of further substitution would be a complex interplay of these directing effects, with the nitro group's influence likely being dominant. However, from a predictive standpoint, SEAr reactions are considered highly unlikely for this compound.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of prediction for chemical reactivity. These models use statistical methods to correlate molecular descriptors (numerical representations of molecular properties) with experimental reactivity data. For a compound like this compound, a QSAR model could be developed to predict its reaction rate with a series of nucleophiles.

Relevant molecular descriptors for a QSAR model of this compound would include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and hyperpolarizability.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Parameters derived from DFT calculations, such as the electrophilicity index.

While a specific QSAR model for this compound is not available, studies on other nitroaromatic compounds have successfully used these types of descriptors to predict their toxicity, which is often related to their chemical reactivity. For instance, QSAR studies on nitrobenzene derivatives have shown that properties like hyperpolarizability and parameters from the conductor-like screening model (COSMO) can be used to model their biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack |

| Electronic | Dipole Moment | Influences interactions with polar reagents and solvents |

| Quantum Chemical | Electrophilicity Index | Quantifies the ability of the molecule to accept electrons |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule |

Source: General principles from QSAR studies on related compounds.

Derivatives, Analogues, and Advanced Applications of 1 Bromo 2,4 Dichloro 5 Nitrobenzene

Synthesis of Functionalized Derivatives through Targeted Chemical Transformations

The strategic placement of reactive sites on the 1-bromo-2,4-dichloro-5-nitrobenzene ring allows for a variety of chemical modifications. The electron-deficient nature of the ring, coupled with the presence of a good leaving group (bromine) and a reducible nitro functionality, enables the introduction of diverse functional groups.

The conversion of this compound into more elaborate structures typically involves targeting the nitro group or the carbon-halogen bonds.

Amine Group Introduction: The most direct pathway to introduce an amine functionality is through the reduction of the existing nitro group. This transformation is fundamental in the synthesis of anilines, which are key precursors for many other compounds. A variety of reagents can achieve this reduction chemoselectively, preserving the halogen substituents. For instance, methods using tetrahydroxydiboron (B82485) with an organocatalyst or catalytic hydrosilylation can reduce aromatic nitro compounds while tolerating sensitive groups like halogens. organic-chemistry.org

Hydroxyl Group Introduction: The introduction of a hydroxyl group can be accomplished through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group activates the benzene (B151609) ring for attack by nucleophiles, particularly at the positions ortho and para to it. msu.edu In this molecule, this corresponds to the positions holding the bromine and one of the chlorine atoms. Under specific conditions, a chlorine or bromine atom can be displaced by a hydroxide (B78521) ion or a protected equivalent.

Alkyl/Aryl Group Introduction: The carbon-bromine bond is a prime site for the formation of new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck reactions are powerful tools for this purpose. nih.govresearchgate.net For example, a Suzuki coupling could react the bromo- position with an arylboronic acid, while a Heck reaction could introduce a vinyl group. nih.govresearchgate.net

Table 1: Selected Transformations for Functionalizing this compound

| Target Site | Reaction Type | Reagents/Catalysts (Examples) | Functional Group Introduced |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl; Tetrahydroxydiboron | Amine (-NH₂) |

| C-Br or C-Cl | Nucleophilic Aromatic Substitution (SNAr) | NaOH, heat | Hydroxyl (-OH) |

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl Group |

| C-Br Bond | Heck Coupling | Alkene, Pd catalyst, base | Vinyl Group |

In electrophilic aromatic substitution (EAS) reactions, the substituents on a benzene ring dictate the position of the incoming electrophile. leah4sci.com Substituents are broadly classified as activating or deactivating and as either ortho, para-directing or meta-directing. masterorganicchemistry.commasterorganicchemistry.com

The this compound molecule contains three deactivating groups:

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. masterorganicchemistry.com

Halogens (-Br, -Cl): Halogens are deactivating yet ortho, para-directing. libretexts.org

The combination of these substituents makes further electrophilic substitution on the ring challenging, as the ring is highly electron-poor. msu.edu However, if a reaction were to occur, the directing effects would be competitive. The single available hydrogen atom is ortho to one chlorine, meta to the bromine and the other chlorine, and ortho to the nitro group. The powerful deactivating nature of the nitro group would likely dominate, making any potential electrophilic attack difficult.

Conversely, for nucleophilic aromatic substitution (SNAr), the nitro group is a strong activating group. It stabilizes the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring. msu.edu The stabilization is most effective when the negative charge is delocalized onto the nitro group, which occurs when the attack is at the ortho or para positions relative to the nitro group. In this compound, the bromine atom (C1) and the chlorine atom at C4 are para and ortho to the nitro group, respectively, making them the most probable sites for nucleophilic attack.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Intermediates are semi-finished products that serve as the starting point for the synthesis of other valuable chemicals. custchemvip.com Halogenated nitroaromatics like this compound are important building blocks due to their inherent reactivity. bldpharm.com

The compound serves as an important intermediate in the synthesis of complex organic molecules for potential pharmaceutical and agrochemical applications. cymitquimica.com The reduction of the nitro group yields 5-amino-2-bromo-1,3-dichlorobenzene. This substituted aniline (B41778) is a valuable scaffold. The amine group can be further modified, for instance, by forming amides or sulfonamides, while the halogen atoms provide sites for introducing further molecular complexity through cross-coupling reactions. This multi-handle approach allows for the systematic construction of libraries of compounds for screening in drug discovery and agrochemical development.

Aromatic amines, derived from the reduction of nitroarenes, are foundational to the dye industry. custchemvip.comcymitquimica.com The aniline derivative of this compound can be converted into a diazonium salt by treatment with nitrous acid. This diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling partner) to form a highly conjugated azo compound. The extensive conjugation in these molecules is responsible for their color, making them suitable for use as dyes and pigments. The specific substituents (Br, Cl) on the ring can modulate the final color and properties, such as lightfastness, of the dye.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of a substituted benzene is highly dependent on the electronic properties of its substituents. libretexts.org By comparing this compound to its analogues, we can understand how variations in the substitution pattern influence chemical behavior, particularly in substitution reactions.

The primary factors are the number and position of electron-withdrawing groups (EWGs) like nitro and halogen groups.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr is enhanced by the presence of strong EWGs ortho or para to the leaving group. msu.edu Therefore, an analogue with more nitro groups, such as 1-bromo-2,4-dinitrobenzene, is significantly more reactive towards nucleophiles than 1-bromo-2-nitrobenzene (B46134). cymitquimica.comnih.gov The target compound, with one nitro group and two chlorine atoms, has a reactivity that is intermediate but still significantly activated compared to a simple halobenzene.

Reactivity in Electrophilic Aromatic Substitution (EAS): All EWGs deactivate the ring towards electrophilic attack. The more EWGs present, the more deactivated the ring becomes. msu.edu Therefore, 1-bromo-2-nitrobenzene is more reactive in EAS than this compound, which in turn is more reactive than 1-bromo-2,4-dinitrobenzene. cymitquimica.comnih.gov

Table 2: Comparison of this compound with Selected Analogues

| Compound Name | Key Structural Difference from Target | Predicted Impact on Reactivity |

| This compound | (Reference Compound) | Activated for SNAr at C1 and C4; highly deactivated for EAS. |

| 1-Bromo-2-nitrobenzene cymitquimica.comtcichemicals.com | Lacks two chlorine atoms. | Less activated for SNAr; less deactivated for EAS. |

| 1-Bromo-2,4-dinitrobenzene nih.gov | Lacks two chlorine atoms, has an additional nitro group at C4. | Significantly more activated for SNAr at C1 due to two activating nitro groups (ortho and para). Extremely deactivated for EAS. |

| 1-Bromo-2-chloro-4-nitrobenzene nih.gov | Lacks one chlorine atom at C4 (relative to target's C5 nitro position). | Ring is less electron-deficient. Moderately activated for SNAr at C1 and C2; highly deactivated for EAS. |

| 1-Bromo-2,4-dichlorobenzene (B72097) nih.gov | Lacks the nitro group. | Not significantly activated for SNAr. Much less deactivated for EAS, with substitution directed ortho/para to the halogens. |

Polymer Chemistry Applications

While direct applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its molecular structure suggests its potential as a valuable precursor for the synthesis of functionalized polymers. The presence of reactive sites—the bromine atom, the nitro group, and the aromatic ring activated by electron-withdrawing chloro and nitro substituents—allows for its modification into monomers suitable for various polymerization techniques. The primary routes for its application in polymer science would likely involve its conversion into aniline or diamine derivatives, which can then be used to build polymer backbones.

Precursor to Substituted Polyaniline Derivatives